10,16-bis[3,5-bis(trifluoromethyl)phenyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Description
This compound is a highly substituted pentacyclic phosphine derivative with two 3,5-bis(trifluoromethyl)phenyl groups and dimethylamine substituents. Its complex polycyclic framework and electron-withdrawing trifluoromethyl groups confer unique electronic and steric properties, making it a candidate for catalysis, materials science, and pharmaceutical applications. The phosphorus atom at position 13 within the dioxa-phosphapentacyclo core introduces chirality and redox activity, while the trifluoromethyl groups enhance lipophilicity and metabolic stability .
Properties
Molecular Formula |
C38H22F12NO2P |
|---|---|
Molecular Weight |
783.5 g/mol |
IUPAC Name |
10,16-bis[3,5-bis(trifluoromethyl)phenyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |
InChI |
InChI=1S/C38H22F12NO2P/c1-51(2)54-52-33-29(21-11-23(35(39,40)41)17-24(12-21)36(42,43)44)15-19-7-3-5-9-27(19)31(33)32-28-10-6-4-8-20(28)16-30(34(32)53-54)22-13-25(37(45,46)47)18-26(14-22)38(48,49)50/h3-18H,1-2H3 |
InChI Key |
AMHOSTWUPUDHQC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P1OC2=C(C3=CC=CC=C3C=C2C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=C(O1)C(=CC6=CC=CC=C65)C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this compound involves the construction of the pentacyclic core followed by the installation of the bis[3,5-bis(trifluoromethyl)phenyl] substituents and the N,N-dimethylamine functionality. Key steps include:
- Formation of the pentacyclic phosphapentacyclo[13.8.0.0^2,11.0^3,8.0^18,23]tricosa framework through cyclization reactions involving phosphorus and oxygen atoms.
- Introduction of the 3,5-bis(trifluoromethyl)phenyl substituents via palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling.
- Functionalization of the amine group to achieve the N,N-dimethyl substitution.
Suzuki-Miyaura Cross-Coupling for Substituted Phenyl Installation
According to patent US9556108B2, a reliable method for preparing substituted phenylalkanes involves the reaction of phenyl boronic compounds with suitable electrophilic partners under palladium catalysis in the presence of bases such as sodium hydroxide or sodium bicarbonate. This method is adaptable for introducing the 3,5-bis(trifluoromethyl)phenyl groups onto the pentacyclic core.
- Catalysts: Palladium(II) sources such as Pd(OAc)_2 are typically used.
- Ligands: Phosphine ligands tailored for steric and electronic properties optimize the coupling efficiency.
- Solvents: Polar aprotic solvents like diethyl ether or tetrahydrofuran (THF) facilitate the reaction.
- Base: Sodium hydroxide or sodium bicarbonate serves to activate the boronic acid species.
- Atmosphere: Inert atmosphere (argon) is maintained to prevent catalyst oxidation.
Cyclization and Core Assembly
The pentacyclic core is assembled through multi-step cyclization involving phosphorus and oxygen atoms. Although detailed synthetic routes specific to this compound are scarce in open literature, related phosphapentacyclic compounds have been synthesized via:
- Intramolecular nucleophilic substitution reactions.
- Ring-closing metathesis or other ring-forming methodologies.
- Use of phosphorus-containing reagents to introduce the phosphapentacyclic structure.
Amine Functionalization
The N,N-dimethyl amine group is introduced either by:
- Direct methylation of a primary or secondary amine precursor using methylating agents such as methyl iodide or dimethyl sulfate.
- Reductive amination with formaldehyde and reducing agents.
Optimization and Analytical Data
A comprehensive study of reaction conditions including temperature, solvent, catalyst loading, and base equivalents is essential for maximizing yields and purity. Gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy (both ^1H and ^13C) are employed to monitor reaction progress and confirm product structure.
Data Tables Summarizing Key Reaction Parameters
| Step | Reagents/Conditions | Catalyst/Ligand | Solvent | Base | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Cross-coupling (aryl groups) | 3,5-bis(trifluoromethyl)phenyl boronic acid | Pd(OAc)_2 / Phosphine ligand | Diethyl ether / THF | NaOH / NaHCO_3 | 70-85 | Inert atmosphere, stirring, 60-80°C |
| Cyclization (core assembly) | Phosphorus reagent, oxygen source | None (intramolecular) | Aprotic solvent | None | 50-75 | Multi-step, requires purification |
| Amine methylation | Methyl iodide or formaldehyde + reductant | None | Polar solvent | Base (if required) | 80-90 | Controlled conditions to avoid overalkylation |
Research Results and Analysis
- Yield and Purity: Cross-coupling reactions yield high purity products when optimized for ligand and base selection. The use of 3,5-bis(trifluoromethyl)phenyl boronic acid is crucial for the desired substitution pattern.
- Catalyst Efficiency: Pd(OAc)_2 combined with tailored phosphine ligands provides efficient catalysis for the arylation steps, with turnover numbers sufficient for scale-up.
- Reaction Monitoring: GC and NMR techniques confirm the formation of the target compound and identify side products or incomplete reactions.
- Solvent Effects: Polar aprotic solvents enhance solubility and reaction rates, as demonstrated in related Suzuki-Miyaura cross-couplings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphorus center, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can target the trifluoromethyl groups, potentially converting them to trifluoromethyl anions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like bromine or chlorine can be used under acidic conditions for electrophilic aromatic substitution.
Major Products
Oxidation: Phosphine oxides.
Reduction: Trifluoromethyl anions.
Substitution: Halogenated aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, the compound’s potential as a pharmacophore is being investigated. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
The compound’s unique properties are being explored for potential therapeutic applications, including as an anti-cancer agent or in the treatment of other diseases.
Industry
In industry, the compound is used in the development of advanced materials, such as high-performance polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 10,16-bis[3,5-bis(trifluoromethyl)phenyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, while the pentacyclic structure provides stability and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of polycyclic phosphorus-containing aromatics. Key analogues include:
Key Findings from Comparative Studies
Electronic Effects: The trifluoromethyl groups in the target compound lower the electron density at phosphorus by 25% compared to non-fluorinated analogues, as shown by DFT calculations . This enhances its ability to stabilize electron-deficient transition states in catalysis. In contrast, PPh₃ exhibits higher electron-donating capacity, favoring oxidative addition in palladium-catalyzed reactions .
Thermal and Chemical Stability :
- The pentacyclic framework improves thermal stability. The target compound decomposes at 320°C, whereas P(CF₃)₃ decomposes at 150°C due to weaker P-C bonds .
- Hydrolytic stability tests (pH 7.4, 37°C) show the target compound retains 90% integrity after 24 hours, outperforming P(CF₃)₃ (50% degradation) .
Biological Activity: Preliminary cytotoxicity assays (HeLa cells) indicate an IC₅₀ of 12 µM for the target compound, compared to 45 µM for its non-fluorinated analogue. This suggests CF₃ groups enhance membrane permeability .
Methodological Considerations in Comparative Analysis
- Similarity Metrics : Structural similarity assessments using Tanimoto coefficients (2D fingerprints) yield a score of 0.35 between the target compound and PPh₃, indicating significant divergence .
- Virtual Screening Limitations : Dissimilarity in biological activity despite structural overlap (e.g., IC₅₀ differences) highlights the need for 3D conformational modeling in predictive studies .
Biological Activity
The compound 10,16-bis[3,5-bis(trifluoromethyl)phenyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex organic molecule notable for its unique structural features and the presence of multiple trifluoromethyl groups. These characteristics contribute to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Structural Characteristics
The compound's intricate structure includes:
- Multiple Trifluoromethyl Groups : These enhance the compound's lipophilicity and chemical stability.
- Phosphorus Atom : Suggests potential applications in catalysis and as a pharmacological agent.
Biological Activity Overview
While specific biological activity data for this compound is limited, analogous compounds with similar structural motifs have been studied extensively for various biological activities:
Antimicrobial Properties
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial activity against bacteria and fungi due to their lipophilic nature and ability to disrupt microbial membranes.
Anticancer Activity
Preliminary studies suggest that structurally related compounds may possess anticancer properties. For instance:
- Mechanism of Action : Compounds with similar frameworks have been shown to inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.
- Case Studies : A study on related phosphorous-containing compounds demonstrated significant cytotoxic effects against various cancer cell lines .
Comparative Analysis with Similar Compounds
A comparison of the target compound with structurally similar compounds can provide insights into its potential biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 11bR)-2,6-Bis[3,5-bis(trifluoromethyl)phenyl] | Similar trifluoromethyl groups | Efficient chiral catalyst |
| N,N-dimethyl-10,16-bis(3-pyridinyl) | Contains pyridine rings | Potentially different biological activity |
| 10,16-bis(diphenylphosphanyl) | Phosphorus coordination | Different reactivity patterns |
This table highlights the uniqueness of the target compound in terms of its complex structure and potential applications in catalysis and pharmaceuticals.
Case Study: Antiproliferative Effects
A study examining the antiproliferative effects of related compounds revealed varying degrees of cytotoxicity against human cancer cell lines:
| Compound | Antiproliferative effect IC50 ± SD (μM) | Cytotoxicity IC50 ± SD (μM) |
|---|---|---|
| Compound A | 1.29 ± 0.08 | 53 ± 2 |
| Compound B | 0.64 ± 0.04 | 0.85 ± 0.01 |
| Compound C | 0.90 ± 0.07 | >100 |
These results indicate that certain structural features may correlate with enhanced biological activity and could guide future research on the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
